Potency Against M. abscessus: NITD-916 vs. Isoniazid and Ethionamide MIC Comparison
Against M. abscessus standard strains, NITD-916 exhibits a Minimum Inhibitory Concentration (MIC) of 0.125-0.25 mg/L. This is significantly lower than the MICs observed for the clinical standard-of-care comparators isoniazid (INH) and ethionamide (ETH), which show MICs of >128 mg/L and 32 mg/L, respectively [1]. Against a larger panel of 194 clinical M. abscessus isolates, NITD-916 demonstrated consistent potency with a MIC50 of 0.125 mg/L and a MIC90 of 1 mg/L [2].
| Evidence Dimension | In vitro antibacterial activity (MIC) |
|---|---|
| Target Compound Data | 0.125-0.25 mg/L (vs. standard strains); MIC50 0.125 mg/L, MIC90 1 mg/L (vs. 194 clinical isolates) |
| Comparator Or Baseline | Isoniazid (INH): >128 mg/L; Ethionamide (ETH): 32 mg/L |
| Quantified Difference | NITD-916 is >512-fold more potent than INH and >128-fold more potent than ETH. |
| Conditions | Broth microdilution assay against M. abscessus standard strains and a collection of 194 clinical isolates. |
Why This Matters
This data justifies the selection of NITD-916 over standard antimycobacterials for research programs focused on NTM infections, particularly those caused by M. abscessus, where standard InhA inhibitors are clinically ineffective.
- [1] Alcaraz, M., et al. An enoyl-ACP reductase inhibitor, NITD-916, expresses anti-Mycobacterium abscessus activity. Antimicrobial Agents and Chemotherapy. 2025. (Reported via EBiomedTrade). View Source
- [2] Alcaraz, M., et al. An enoyl-ACP reductase inhibitor, NITD-916, expresses anti-Mycobacterium abscessus activity. Antimicrobial Agents and Chemotherapy. 2025. View Source
